molecular formula C14H19N3O3 B5594535 N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide

N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide

Cat. No. B5594535
M. Wt: 277.32 g/mol
InChI Key: SBQCKDAZEABOSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide and related compounds typically involves multi-step chemical reactions. For example, the condensation of specific isocyanato compounds with amines, followed by cyclization with hydrazine hydrate, has been a common approach. Such methods have been utilized in the synthesis of similar compounds, which might share structural similarities with N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide, indicating potential synthetic pathways for this compound as well (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide is characterized by specific spatial arrangements and bond configurations. Crystallography studies, such as those conducted on similar morpholine derivatives, provide insight into their monoclinic system, space group, and cell dimensions, which could be analogous to the structure of N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide (Lu et al., 2017).

Chemical Reactions and Properties

N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide can potentially undergo various chemical reactions, including hydrolysis, condensation, and cyclization, as indicated by the reactivity of structurally similar compounds. The presence of functional groups such as the morpholine ring and acetyl(methyl)amino moiety suggests that this compound could participate in nucleophilic and electrophilic reactions, influencing its chemical behavior and utility in synthesis (Lu et al., 2017).

Scientific Research Applications

Synthesis and Structural Modifications

  • Research has been conducted on the synthesis of derivatives structurally varied at C-4, such as dehydrosialic acid derivatives, demonstrating the compound's versatility in chemical modifications. These derivatives were investigated for their inhibitory effects on sialidase from Vibrio cholerae, indicating potential applications in microbiology and enzymology (Schreiner et al., 1991).
  • Another study focused on the discovery of histone deacetylase inhibitors, emphasizing the design and synthesis of small molecule inhibitors that selectively inhibit specific HDACs. This research highlights the compound's potential application in cancer therapy and epigenetics (Zhou et al., 2008).

Biological Activity and Pharmacology

  • The antimicrobial activity of synthesized pyrimidine-triazole derivatives from the base molecule was evaluated against selected bacterial and fungal strains. This research indicates the compound's potential application in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
  • A study on the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs involved the compound's derivatives, highlighting its potential application in anti-inflammatory drug development (Rajasekaran et al., 1999).

Chemical and Crystal Structure Analysis

  • The crystal structure and biological activity of a derivative were analyzed, showing effective inhibition on the proliferation of cancer cell lines. This study underscores the compound's relevance in oncology and structural chemistry (Lu et al., 2017).

Miscellaneous Applications

  • Enaminones containing morpholine moieties were synthesized and characterized, leading to the development of dihydropyrimidinone derivatives. This work demonstrates the compound's utility in organic chemistry and the synthesis of complex molecules (Bhat et al., 2018).

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(18)16(2)13-5-3-12(4-6-13)15-14(19)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQCKDAZEABOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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